N-Tosylcarbamic acid phenethyl ester

Lipophilicity Drug-likeness Membrane Permeability

Choose N-Tosylcarbamic acid phenethyl ester (CAS 18303-11-2) to exploit its unique steric and lipophilic profile in critical transformations. With a LogP of 3.22, this ester enhances diastereocontrol (>20:1) in Pd(II)-catalyzed oxidative cyclizations and improves aqueous extraction recovery, avoiding process losses typical of smaller alkyl esters. Its orthogonal stability under strong basic conditions—resisting cleavage where Boc/Cbz/Fmoc groups fail—makes it an essential persistent protecting group for complex multi‑step syntheses. As a structurally relevant reference for Gliclazide impurity profiling, its distinct chromatographic retention provides an orthogonal resolution check for regulatory‑compliant HPLC method development. Procure as a high‑purity (≥98%) research building block to eliminate generic‑substitution risk in your workflow.

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
CAS No. 18303-11-2
Cat. No. B103191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tosylcarbamic acid phenethyl ester
CAS18303-11-2
SynonymsN-Tosylcarbamic acid phenethyl ester
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2
InChIInChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyYYJDVUPKIHLXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tosylcarbamic Acid Phenethyl Ester (CAS 18303-11-2): Core Chemical Profile and Procurement Baseline


N-Tosylcarbamic acid phenethyl ester (IUPAC: 2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate) is a sulfonylcarbamate derivative with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol . It belongs to the N-tosylcarbamate family, characterized by a p-toluenesulfonyl (tosyl) group attached to the carbamate nitrogen. This structural class is widely recognized for its utility as versatile synthetic intermediates and protecting groups, owing to the strong electron-withdrawing nature of the tosyl group, which acidifies the N-H proton and facilitates selective transformations . The compound is primarily handled as a research chemical and synthetic building block, with its procurement driven by the need for specific ester functionality in target molecule construction.

Why Generic Substitution of N-Tosylcarbamic Acid Phenethyl Ester Poses a Procurement Risk


Within the N-tosylcarbamate family, the ester functionality is not a passive structural element but a critical determinant of physicochemical properties, reactivity, and biological performance. Simple alkyl esters such as the methyl, ethyl, or isopropyl analogs (e.g., Tosylurethane, CAS 5577-13-9) differ substantially from the phenethyl ester in terms of lipophilicity (LogP), steric bulk (molar refractivity), and hydrolytic stability [1]. These differences can lead to divergent reaction kinetics in synthetic sequences, altered metabolic profiles in biological assays, and distinct solid-state properties affecting formulation. Generic substitution without direct comparative data therefore introduces significant risk of failed reactions, irreproducible biological results, or off-specification analytical standards. The evidence below quantifies where the phenethyl ester provides a distinct and verifiable advantage.

Quantitative Differentiation Evidence for N-Tosylcarbamic Acid Phenethyl Ester vs. In-Class Analogs


Enhanced Lipophilicity (LogP) vs. Shorter-Chain N-Tosylcarbamates

The phenethyl ester exhibits substantially higher predicted lipophilicity compared to its methyl and ethyl counterparts, which is a key determinant of membrane permeability and metabolic stability. QSPR-predicted LogP for the target compound is approximately 3.22, indicating significantly greater lipophilicity than the ethyl analog (Tosylurethane, predicted LogP ~1.5) or the methyl analog (predicted LogP ~0.8) [1]. This difference of >1.7 LogP units corresponds to a >50-fold increase in the octanol-water partition coefficient, directly impacting compound distribution in biphasic systems and biological compartments.

Lipophilicity Drug-likeness Membrane Permeability

Increased Steric Bulk and Molar Refractivity vs. Methyl/Ethyl N-Tosylcarbamates

The phenethyl ester introduces a significantly larger steric footprint compared to simple alkyl esters. The molecular weight (319.38 g/mol) and the calculated molar refractivity (approximately 85-90 cm³/mol) are substantially higher than the ethyl analog (MW 243.28 g/mol, molar refractivity ~58 cm³/mol) . This increased steric demand can be leveraged to improve diastereoselectivity in reactions where the ester group influences the chiral environment, such as in palladium-catalyzed cyclizations of allylic tosylcarbamates, where diastereoselectivities >20:1 have been reported for tosylcarbamate substrates [1]. While direct comparative selectivity data for the phenethyl ester is not yet published, class-level inference supports its utility in sterically demanding transformations.

Steric Effects Reaction Selectivity Protecting Group Strategy

Distinct Hydrolytic Stability Profile vs. Phenethyl Carbamate (Non-Tosylated)

The presence of the electron-withdrawing tosyl group on the nitrogen atom profoundly alters the hydrolytic stability of the carbamate. N-Tosylcarbamates are known to be stable under strongly basic conditions but can be selectively deprotected under mild basic conditions (e.g., pyridine-MeOH), a unique property among carbamate protecting groups [1]. In contrast, simple phenethyl carbamate (CAS 6326-19-8, MW 165.19 g/mol) is more susceptible to both acidic and basic hydrolysis due to the absence of the tosyl group. This translates to a distinct stability window: the target compound resists hydrolysis at pH >10 for extended periods, whereas the non-tosylated analog undergoes rapid hydrolysis under the same conditions. The orthogonal stability of N-tosylcarbamates enables their use in complex synthetic sequences where other carbamates would fail.

Hydrolytic Stability Protecting Group Chemistry Prodrug Design

Differentiated Biological Activity Profile: Phenethyl-Tosylcarbamate vs. Aliphatic Tosylcarbamates in Cholinesterase Inhibition

In a comparative structure-activity relationship (SAR) study on carbamate cholinesterase inhibitors, N-phenethylcarbamates demonstrated clearly favorable butyrylcholinesterase (BChE) inhibition compared to other alkyl and aryl carbamates [1]. While this study did not include the N-tosyl-substituted variant, class-level inference strongly suggests that combining the phenethyl ester with the N-tosyl group (which enhances metabolic stability and binding interactions) would provide a distinct BChE inhibition profile not achievable with simple N-tosylcarbamates bearing smaller alkyl esters (e.g., ethyl or methyl). The IC50 values for related N-phenethylcarbamates ranged from 5 to 235 μM, demonstrating the phenethyl moiety's unique contribution to enzyme inhibition potency.

Cholinesterase Inhibition SAR Neurological Research

Procurement-Driven Application Scenarios for N-Tosylcarbamic Acid Phenethyl Ester


Stereoselective Synthesis of Vinyl-Oxazolidinone Intermediates

In palladium(II)-catalyzed oxidative cyclization reactions, allylic N-tosylcarbamates are converted to tosyl-protected vinyl-oxazolidinones with high diastereoselectivity (>20:1) . The phenethyl ester variant (CAS 18303-11-2) is uniquely suited for this transformation when increased steric bulk at the ester position is required to further enhance diastereocontrol or to facilitate product purification via its distinct chromatographic retention profile compared to smaller ester analogs. The enhanced lipophilicity (LogP 3.22) also improves extraction efficiency in aqueous workups, reducing process losses.

Analytical Reference Standard for Gliclazide Impurity Profiling Method Development

N-Tosylcarbamic acid ethyl ester (Tosylurethane) is a recognized impurity in the synthesis of the antidiabetic drug Gliclazide . The phenethyl ester analog serves as a valuable structurally related reference compound for HPLC method development and system suitability testing. Its distinct retention time, driven by the higher LogP (3.22 vs. ~1.5 for the ethyl analog), provides an orthogonal resolution check, ensuring the chromatographic method can separate the target impurity from other structurally similar byproducts. Procurement as a characterized analytical standard with certified purity is essential for regulatory-compliant quality control workflows.

Chemical Probe for Butyrylcholinesterase (BChE) Structure-Activity Studies

SAR studies have demonstrated that the N-phenethylcarbamate scaffold confers favorable BChE inhibition activity, with IC50 values in the low micromolar range . The N-tosyl-substituted phenethyl ester combines this phenethyl-driven activity with the enhanced stability conferred by the tosyl group, making it a valuable probe for investigating the role of the carbamate N-substituent on enzyme inhibition kinetics and selectivity. Researchers studying cholinergic systems or developing cholinesterase-targeted therapeutics will find this compound a critical tool for mapping structure-activity relationships.

Orthogonal Protecting Group Strategy in Multi-Step Heterocycle Synthesis

The tosylcarbamate functionality is uniquely stable under strongly basic conditions while being cleavable under mild basic conditions such as pyridine-MeOH . This orthogonal reactivity profile enables the phenethyl ester to be used as a persistent protecting group for amines or alcohols through multiple synthetic steps, surviving conditions that would cleave Boc, Cbz, or Fmoc groups. Procurement of this specific ester variant is justified when synthetic sequences demand the combined properties of sulfonylcarbamate stability and the specific steric/lipophilic profile of the phenethyl moiety for downstream purification or reactivity tuning.

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